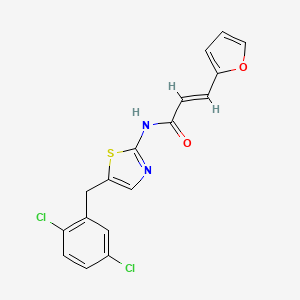
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In biology, it binds to proteins and changes their conformation, resulting in a change in their function. In chemistry, it acts as a Lewis acid catalyst, promoting various reactions.
Biochemical and Physiological Effects:
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In biology, it has been shown to affect protein function and interaction. In chemistry, it has been shown to promote various reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide in lab experiments include its high yield and purity, its potential applications in various fields, and its well-established synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide research. In medicine, it could be further studied for its potential as an anti-cancer drug. In biology, it could be used to study protein-protein interactions in more detail. In chemistry, it could be further developed as a catalyst for various reactions. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a chemical compound with potential applications in various fields. Its synthesis method has been optimized, and its mechanism of action varies depending on its application. It has been shown to have anti-cancer properties, affect protein function and interaction, and promote various reactions. While it has advantages in lab experiments, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide involves the reaction of 2,5-dichlorobenzylamine with thioamide followed by the reaction with furan-2-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method has been reported in various research articles, and the yield and purity of the product have been optimized.
Aplicaciones Científicas De Investigación
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In biology, it has been used as a fluorescent probe to detect protein-protein interactions. In chemistry, it has been used as a catalyst in various reactions.
Propiedades
IUPAC Name |
(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-12-3-5-15(19)11(8-12)9-14-10-20-17(24-14)21-16(22)6-4-13-2-1-7-23-13/h1-8,10H,9H2,(H,20,21,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUDOEIPTWPTBE-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2949106.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2949109.png)
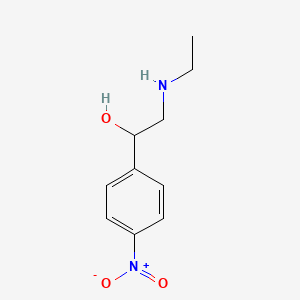
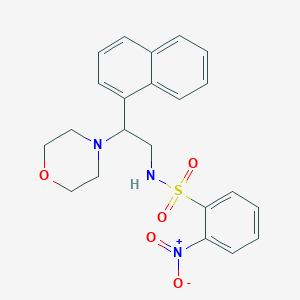
![4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2949114.png)

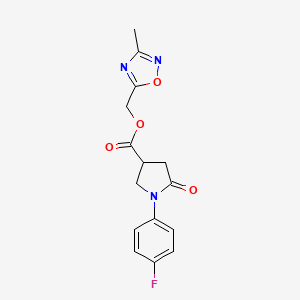
![Tert-butyl (3aS,9bS)-2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2949118.png)
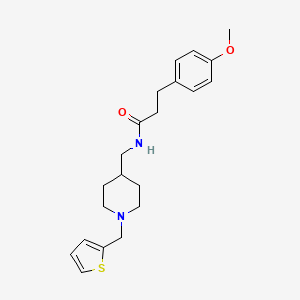
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)
![3-(3,4-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)
